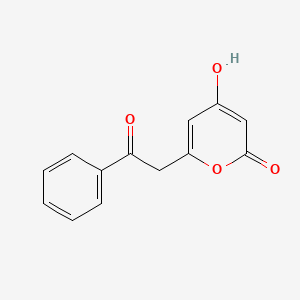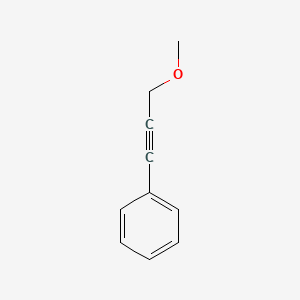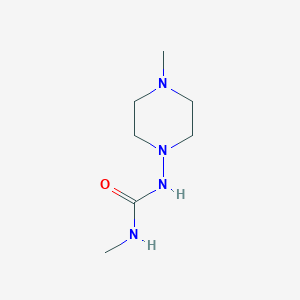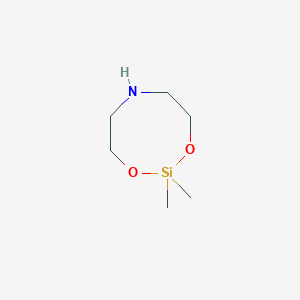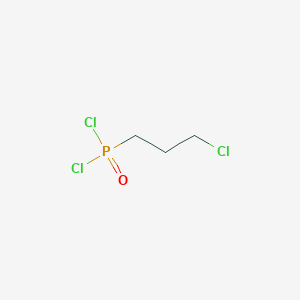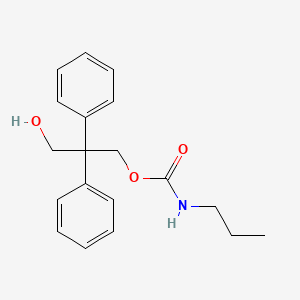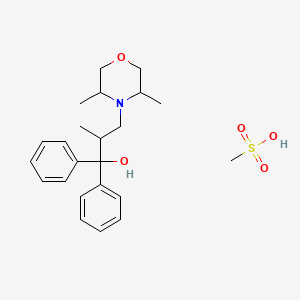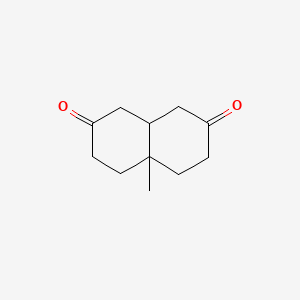![molecular formula C12H11Br2N5 B14705932 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-10-8](/img/structure/B14705932.png)
5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dibromoaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure product quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the introduced functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex azo dyes and heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules, such as DNA and proteins, is of particular interest.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory and antiviral activities. Research is ongoing to develop new drugs based on its structure.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles, inks, and coatings.
Mécanisme D'action
The mechanism of action of 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to cellular stress and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress and modulate signaling pathways is well-documented.
Comparaison Avec Des Composés Similaires
- 4-[(e)-(2,5-Dibromophenyl)diazenyl]-3,5-dimethylpyridine-2-amine
- 5-[(e)-(2,4-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- 3-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
Comparison: Compared to similar compounds, 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine exhibits unique reactivity due to the presence of bromine atoms, which enhance its electrophilic character. This makes it more reactive in substitution reactions and potentially more effective in biological applications. Its structural configuration also allows for better interaction with biological targets, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
24749-10-8 |
|---|---|
Formule moléculaire |
C12H11Br2N5 |
Poids moléculaire |
385.06 g/mol |
Nom IUPAC |
5-[(2,5-dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11Br2N5/c1-6-11(7(2)17-12(15)16-6)19-18-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,16,17) |
Clé InChI |
UADJIKFHMVGAEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
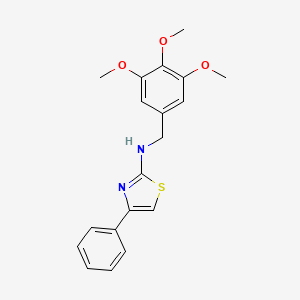
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)

